Orteronel (TAK-700) is a non-steroidal, selective, and reversible inhibitor of the enzyme 17,20-lyase (CYP17A1) [, , , , ]. This enzyme plays a crucial role in the biosynthesis of androgens, hormones essential for the growth and proliferation of prostate cancer cells [, ].
Orteronel is classified as an androgen synthesis inhibitor []. Its primary function in scientific research involves studying its potential to suppress androgen production and consequently, inhibit the growth of hormone-dependent cancers, particularly prostate cancer [, , ].
Orteronel selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme [, , , ]. This enzyme catalyzes two sequential reactions in the androgen biosynthesis pathway: 17α-hydroxylation and 17,20-lyase reaction []. By inhibiting the 17,20-lyase step, Orteronel effectively blocks the production of androgens like testosterone and androstenedione, both in the testes and adrenal glands, as well as within the prostate cancer cells themselves [, , ]. This disruption of androgen production creates an environment that is less favorable for the growth and survival of prostate cancer cells [, ].
Studies indicate that Orteronel demonstrates a greater specificity for inhibiting the 17,20-lyase activity compared to the 17α-hydroxylase activity of CYP17A1 [, , ]. This selective inhibition is considered advantageous as it potentially minimizes the accumulation of mineralocorticoids, which can lead to undesirable side effects like hypertension and hypokalemia often observed with less selective CYP17A1 inhibitors [, ].
The primary application of Orteronel in scientific research has been in the field of oncology, specifically for investigating its potential as a treatment for hormone-dependent cancers like prostate cancer [, , ].
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4